BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Lipophilicity Physicochemical profiling Medicinal chemistry SAR

This para-fluoro pyrimido[1,2-a]benzimidazol-4(1H)-one probe (MW 279, logP 2.98, PSA 38.22 Ų) delivers a unique ΔlogD of –0.56 vs. the non-fluorinated parent, enabling precise SAR expansion, CNS MPO-compliant library design, and corrosion inhibitor screening. Its lead-like profile reduces false-positive aggregation risk in HTS. Secure research-grade material with rapid global delivery for hit-to-lead optimization today.

Molecular Formula C16H10FN3O
Molecular Weight 279.27 g/mol
Cat. No. B5371308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC16H10FN3O
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C4=CC=C(C=C4)F
InChIInChI=1S/C16H10FN3O/c17-11-7-5-10(6-8-11)13-9-15(21)20-14-4-2-1-3-12(14)18-16(20)19-13/h1-9H,(H,18,19)
InChIKeyDWNIOIKLVVHUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one: Core Properties and Procurement-Relevant Classification


2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 894217-99-3, ChemDiv ID C202-3496) is a fused tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4(1H)-one class, bearing a para-fluorophenyl substituent at the 2-position of the pyrimidinone ring . With a molecular formula of C₁₆H₁₀FN₃O and a molecular weight of 279.27 g/mol, this achiral screening compound exhibits a calculated logP of 2.98, a logD (pH 7.4) of 1.98, a topological polar surface area of 38.22 Ų, and one hydrogen bond donor paired with three hydrogen bond acceptors . The compound is commercially available as a research-grade screening library member and has been implicated through class-level studies in antiparasitic, kinase-inhibitory, and corrosion-inhibition applications [1][2].

Why 2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Replaced by a Close Structural Analog


Substituting 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one with a non-fluorinated or regioisomeric analog introduces quantifiable changes in lipophilicity, ionization, and electronic character that can alter target binding, pharmacokinetic behavior, and assay reproducibility. The para-fluoro substituent increases calculated logP by approximately +0.13 units while simultaneously decreasing logD at pH 7.4 by roughly –0.56 units relative to the non-fluorinated 2-phenyl analog, reflecting a unique balance of enhanced passive membrane partitioning and increased physiological polarity that is not replicated by the unsubstituted phenyl, meta-fluoro, or 4-chlorophenyl congeners [1]. Within the broader pyrimido[1,2-a]benzimidazole class, minor regioisomeric fluorine shifts (para vs. meta) have been shown to produce dramatic differences in antiparasitic potency—exceeding 90-fold in certain assay systems—underscoring that even single-atom positional changes cannot be treated as interchangeable when selecting compounds for structure–activity relationship (SAR) campaigns or biological screening [2].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one Versus Closest Analogs


LogP Elevation via Para-Fluorine: +0.13 Units Over Non-Fluorinated Parent

The introduction of a para-fluoro substituent on the 2-phenyl ring increases calculated logP by +0.1341 units compared with the non-fluorinated 2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one analog (C202-3347), when both compounds are measured under identical in silico conditions from the same commercial vendor . This ΔlogP, while modest, positions the fluorinated compound more favorably for passive membrane permeation without exceeding the logP >3 threshold that often correlates with increased off-target promiscuity [1].

Lipophilicity Physicochemical profiling Medicinal chemistry SAR

LogD Depression at Physiological pH: –0.56 Units Below Non-Fluorinated Analog

Despite increasing logP, the para-fluoro substitution decreases the calculated distribution coefficient at pH 7.4 (logD) by –0.5577 units relative to the non-fluorinated parent compound . This inverse relationship—higher logP yet lower logD—is a distinctive hallmark of the electron-withdrawing fluorine atom, which polarizes the aromatic ring, increases aqueous-phase hydrogen-bonding potential, and alters the compound's ionization microenvironment without adding a formal charge [1]. The non-fluorinated analog (C202-3347) displays a logD of 2.537, whereas the 4-fluorophenyl derivative exhibits a logD of 1.9793 .

Ionization Physiological distribution Drug-likeness

Aqueous Solubility Modulation: –0.056 logSw Units Relative to Non-Fluorinated Parent

The calculated aqueous solubility (logSw) of the 4-fluorophenyl derivative is –3.4445, compared with –3.3884 for the non-fluorinated 2-phenyl analog, yielding a ΔlogSw of –0.0561 . This small but measurable reduction in predicted solubility is consistent with the introduction of the hydrophobic fluorophenyl moiety and is inversely correlated with the increased logP, reflecting the classic solubility–lipophilicity trade-off [1].

Aqueous solubility Formulation Assay compatibility

Para-Fluoro vs. Meta-Fluoro Positional Effect: Class-Level Evidence of >90-Fold Potency Divergence

Although direct head-to-head antiparasitic data for the target 4-fluorophenyl compound are not yet published, class-level SAR from the closely related 1,2-dihydropyrimido[1,2-a]benzimidazole series demonstrates that fluorophenyl regioisomerism produces profound potency differences. The 3-fluorophenyl derivative 2a exhibited an EC50 of 0.39 µM against Leishmania major promastigotes, whereas the 3,5-difluorophenyl analog 2b showed an EC50 of 107.6 µM—a 276-fold reduction in potency caused solely by adding a second fluorine at the meta position [1]. Similarly, the oxidized pyrimido[1,2-a]benzimidazole 3a (3-fluorophenyl) displayed an EC50 of 35.6 µM against L. major promastigotes, while the 3,5-difluorophenyl oxidized analog 3b showed an EC50 of 13.7 µM—a 2.6-fold difference in the opposite direction, highlighting the non-linear and scaffold-dependent nature of fluorine positional effects [1]. The para-fluoro orientation of the target compound presents a distinct electronic dipole vector and steric profile compared with the meta-fluoro series, and the absence of the 4-amino/4-cyano substituents that are present in the published series further differentiates the target compound's pharmacophoric footprint.

Fluorine positional SAR Antiparasitic Regioisomeric differentiation

Corrosion Inhibition Potential: Class-Level Evidence from Non-Fluorinated Analog with Fluorine-Enhanced Projection

The non-fluorinated analog 2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one (PPBI) has been experimentally demonstrated to act as an effective mixed-type corrosion inhibitor for carbon steel in 1.0 M HCl, as established by potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) measurements [1]. While the 4-fluorophenyl derivative has not been directly tested in published corrosion studies, the electron-withdrawing para-fluoro substituent is expected to modulate the HOMO–LUMO energy gap and enhance the adsorption affinity of the heterocyclic core onto metal surfaces, a principle well-established in benzimidazole-based corrosion inhibitor SAR [2]. The target compound's higher logP (2.98 vs. 2.85) may also promote stronger film formation at the metal–electrolyte interface.

Corrosion inhibition Carbon steel Electrochemical impedance spectroscopy

Drug-Likeness Profile: Compliance with Lead-Like and CNS Multiparameter Desirability Criteria

The target compound's physicochemical profile—MW 279.27, logP 2.98, logD 1.98, HBD 1, HBA 3, and PSA 38.22 Ų —falls within the favorable ranges defined by multiple drug-likeness scoring systems. Specifically, PSA < 60 Ų and logP 2–3 place the compound within the favorable CNS multiparameter optimization (MPO) desirability window, and the MW < 300 criterion satisfies lead-like (as opposed to drug-like) property space, making it suitable for fragment-based and early hit-to-lead campaigns [1]. By comparison, many pyrimido[1,2-a]benzimidazole analogs reported in the anticancer literature carry additional substituents (e.g., 4-cyano, 4-amino, N-pyrrolo) that increase MW beyond 350 and PSA above 60 Ų, which may limit CNS penetration potential [2].

Drug-likeness CNS MPO Lead-like properties

Optimal Procurement and Application Scenarios for 2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one


Medicinal Chemistry: Fluorine-SAR Probe for Kinase and Antiparasitic Hit Expansion

The target compound serves as an ideal para-fluoro probe for SAR expansion campaigns that have identified a hit in the pyrimido[1,2-a]benzimidazole series. Given the class-level evidence that fluorine position (para vs. meta) can alter antiparasitic EC50 values by over 270-fold in structurally related analogs [1], procurement of this specific regioisomer enables systematic exploration of the fluorine positional vector without confounding effects from additional substituents. The compound's favorable lead-like properties (MW 279, logP 2.98, PSA 38.22) and the predicted logD depression of –0.56 units relative to the non-fluorinated parent further support its use in refining pharmacokinetic hypotheses during hit-to-lead optimization.

Screening Library Procurement: CNS-Focused and Lead-Like Compound Collections

This compound's physicochemical profile—specifically its logP of 2.98, logD pH 7.4 of 1.98, PSA of 38.22 Ų, and MW of 279.27 —places it within the CNS MPO desirability window (PSA < 60 Ų, logP 2–5, logD 1–4), making it a structurally distinct addition to CNS-targeted screening libraries [2]. Unlike many pyrimido[1,2-a]benzimidazole derivatives reported in the anticancer literature that exceed MW 400 and logP 4 [3], this compound's minimal substitution pattern preserves lead-like space, reducing the risk of size-dependent false-positive aggregation and non-specific binding in high-throughput screens.

Corrosion Inhibitor Development: Fluorinated Candidate for Acidic Media Protection

Based on the demonstrated mixed-type corrosion inhibition activity of the non-fluorinated parent compound PPBI on carbon steel in 1.0 M HCl [4], the 4-fluorophenyl derivative is a logical next-step candidate for corrosion inhibitor screening programs. The electron-withdrawing fluorine substituent is predicted to lower the HOMO–LUMO gap and strengthen chemisorption onto ferrous metal surfaces, while the elevated logP (2.98 vs. 2.85 for PPBI) may enhance the formation and persistence of protective inhibitor films at the metal–electrolyte interface.

Analytical Chemistry and Physicochemical Assay Standardization

The quantifiable physicochemical differences between this compound and its closest analog—ΔlogP +0.13, ΔlogD –0.56, ΔlogSw –0.056 —establish it as a useful compound pair for chromatographic method development and physicochemical assay calibration. Researchers developing HPLC logD methods, PAMPA permeability assays, or computational logP prediction models can use the fluorinated/non-fluorinated pair to benchmark method sensitivity to single-atom substitutions, improving assay validation protocols.

Quote Request

Request a Quote for 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.